1-(2-{4-[5,12-Bis(benzyloxy)-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-2-yl]phenoxy}ethyl)piperidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-{4-[5,12-Bis(benzyloxy)-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-2-yl]phenoxy}ethyl)piperidine involves multiple steps, including the formation of the benzopyrano4,3-dbenzoxepin core and subsequent functionalization. Typical synthetic routes may involve:
- Formation of the benzopyrano4,3-dbenzoxepin core : This step often involves cyclization reactions using appropriate precursors under controlled conditions.
- Introduction of benzyloxy groups : This can be achieved through etherification reactions using benzyl alcohol and suitable catalysts.
- Attachment of the piperidine moiety : This step may involve nucleophilic substitution reactions where the piperidine ring is introduced to the pre-formed aromatic system.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:
- Use of continuous flow reactors : To enhance reaction efficiency and scalability.
- Optimization of reaction conditions : Such as temperature, pressure, and solvent choice to maximize yield.
- Purification techniques : Including crystallization, chromatography, and recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-{4-[5,12-Bis(benzyloxy)-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-2-yl]phenoxy}ethyl)piperidine can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized to introduce additional functional groups or modify existing ones.
- Reduction : Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
- Substitution : Both nucleophilic and electrophilic substitution reactions can occur, allowing for the introduction of new substituents.
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
- Substitution : Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation : May yield quinones or other oxidized derivatives.
- Reduction : Can produce alcohols or amines.
- Substitution : Results in the introduction of new functional groups, such as halides or alkyl groups.
Scientific Research Applications
1-(2-{4-[5,12-Bis(benzyloxy)-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-2-yl]phenoxy}ethyl)piperidine has several applications in scientific research:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
- Medicine : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Industry : Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-{4-[5,12-Bis(benzyloxy)-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-2-yl]phenoxy}ethyl)piperidine involves its interaction with specific molecular targets and pathways. These may include:
- Molecular Targets : Enzymes, receptors, and other proteins that the compound can bind to or modulate.
- Pathways Involved : Signal transduction pathways, metabolic pathways, and other cellular processes that are affected by the compound’s presence.
Comparison with Similar Compounds
Similar Compounds:
- 1-(2-{4-[5,12-Dihydro-2H-1benzopyrano4,3-dbenzoxepin-2-yl]phenoxy}ethyl)piperidine : Lacks the benzyloxy groups, resulting in different chemical properties and reactivity.
- 1-(2-{4-[5,12-Bis(methoxy)-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-2-yl]phenoxy}ethyl)piperidine : Contains methoxy groups instead of benzyloxy groups, affecting its solubility and interaction with biological targets.
Uniqueness: 1-(2-{4-[5,12-Bis(benzyloxy)-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-2-yl]phenoxy}ethyl)piperidine is unique due to its specific combination of aromatic rings, ether linkages, and piperidine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
946534-29-8 |
---|---|
Molecular Formula |
C44H43NO5 |
Molecular Weight |
665.8 g/mol |
IUPAC Name |
1-[2-[4-[5,14-bis(phenylmethoxy)-8,18-dioxatetracyclo[9.8.0.02,7.012,17]nonadeca-1(11),2(7),3,5,12(17),13,15-heptaen-9-yl]phenoxy]ethyl]piperidine |
InChI |
InChI=1S/C44H43NO5/c1-4-10-32(11-5-1)29-47-36-19-21-42-40(26-36)39-28-43(34-14-16-35(17-15-34)46-25-24-45-22-8-3-9-23-45)50-44-27-37(18-20-38(44)41(39)31-49-42)48-30-33-12-6-2-7-13-33/h1-2,4-7,10-21,26-27,43H,3,8-9,22-25,28-31H2 |
InChI Key |
FAUGGHJUSLELIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C3CC4=C(COC5=C4C=C(C=C5)OCC6=CC=CC=C6)C7=C(O3)C=C(C=C7)OCC8=CC=CC=C8 |
Origin of Product |
United States |
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